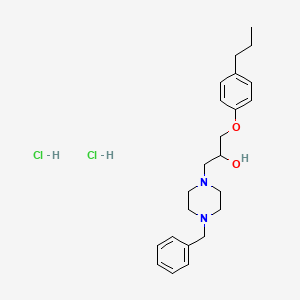

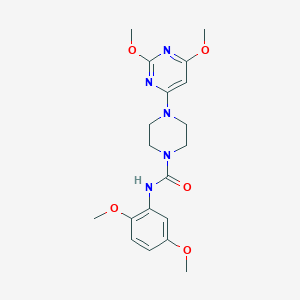

![molecular formula C14H19F3N2OS B2506556 N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 866008-90-4](/img/structure/B2506556.png)

N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Utilization of N-tert-butylsulfanyl Ureas in Radiosynthesis

The study of N-tert-butylsulfanyl ureas has shown significant potential in the field of medical imaging, particularly in the development of positron emission tomography (PET) ligands for tumor imaging. One such compound, N-(2-{3-[3,5-Bis(trifluoromethyl)]phenylureido}ethyl)glycyrrhetinamide, has been synthesized using [11C]phosgene and demonstrated potent inhibitory activity for proteasome and kinase, which are overexpressed in tumors .

Synthesis Analysis

The synthesis of these urea derivatives involves the reaction of aniline hydrochloride with [11C]phosgene to form an isocyanate intermediate, which is then reacted with an aminoethyl glycyrrhetinamide to produce the desired urea compound . This method showcases the versatility of N-tert-butylsulfanyl ureas in radiosynthesis, providing a pathway for the creation of novel PET ligands.

Molecular Structure Analysis

The molecular structure of N-tert-butylsulfanyl ureas has been studied through X-ray diffraction methods. For instance, the crystal structure and spectroscopic properties of N-tert-butyl-N'-methoxycarbonylsulfenyl urea have been analyzed, revealing the conformation of the O=C=S=N=C=O=N skeleton and the presence of polymeric chains formed through N-H...O interactions . These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of N-tert-butylsulfanyl ureas has been explored through directed lithiation reactions. For example, N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes lithiation at the nitrogen and ortho positions relative to the directing group, allowing for subsequent reactions with various electrophiles to yield substituted products . This demonstrates the compounds' utility in synthetic chemistry, particularly in the functionalization of urea derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butylsulfanyl ureas are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the compound's reactivity and physical state. Additionally, the incorporation of trifluoromethyl groups can enhance the compound's lipophilicity, which is beneficial for certain applications, such as in medicinal chemistry where membrane permeability is a consideration .

Propriétés

IUPAC Name |

1-(2-tert-butylsulfanylethyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2OS/c1-13(2,3)21-8-7-18-12(20)19-11-6-4-5-10(9-11)14(15,16)17/h4-6,9H,7-8H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGILAEGAWFVKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCNC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

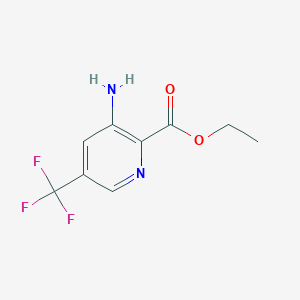

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

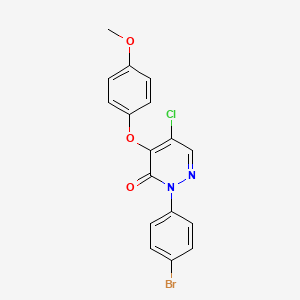

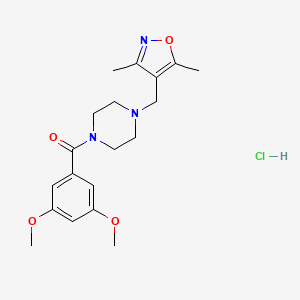

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

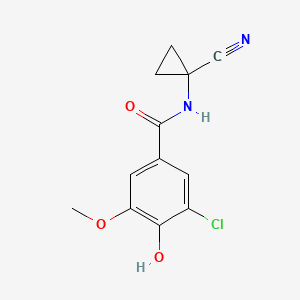

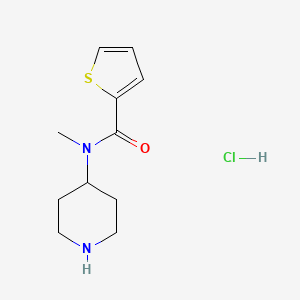

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

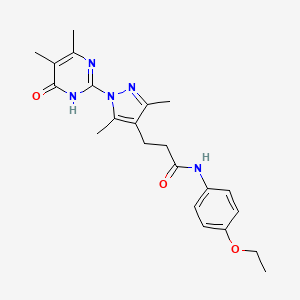

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)